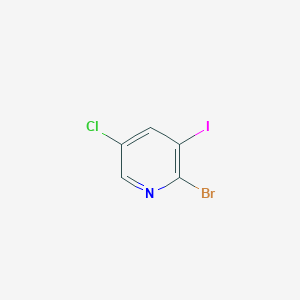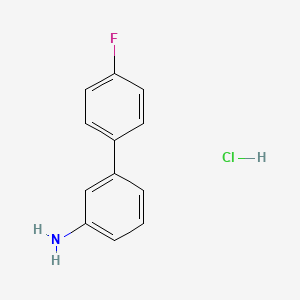
2-Bromo-5-chloro-3-iodopyridine
概要
説明
2-Bromo-5-chloro-3-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClIN. This compound is notable for its unique combination of bromine, chlorine, and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
作用機序
Target of Action
2-Bromo-5-chloro-3-iodopyridine is primarily used as a reagent in the synthesis of various organic compounds . It is particularly useful in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds . The primary targets of this compound are therefore the reactants involved in these reactions.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In this process, the this compound molecule transfers a halogen atom to a transition metal catalyst, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of organic compounds. The compound’s role in Suzuki-Miyaura coupling reactions allows for the formation of new carbon-carbon bonds, facilitating the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This enables the synthesis of a wide variety of organic compounds, including those used in pharmaceuticals and agrochemicals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the presence of other substances, the temperature, and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by exposure to light, heat, and moisture .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-3-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 3-iodopyridine, bromination and chlorination can be carried out using bromine and chlorine sources under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The reactions are typically conducted in specialized reactors to handle the hazardous nature of halogenating agents .
化学反応の分析
Types of Reactions: 2-Bromo-5-chloro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Coupling Reactions: Palladium or copper catalysts are commonly employed along with appropriate ligands and bases.
Major Products:
Substitution Products: Depending on the nucleophile, products like azido or amino derivatives can be formed.
Coupling Products: Biaryl compounds or other complex organic molecules can be synthesized.
科学的研究の応用
2-Bromo-5-chloro-3-iodopyridine is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into new drug candidates often involves this compound as an intermediate.
Industry: It is utilized in the production of advanced materials and agrochemicals.
類似化合物との比較
- 2-Bromo-5-iodopyridine
- 2-Chloro-5-iodopyridine
- 5-Bromo-2-chloropyridine
Comparison: 2-Bromo-5-chloro-3-iodopyridine is unique due to the presence of three different halogens on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a more versatile intermediate compared to compounds with fewer or identical halogens .
特性
IUPAC Name |
2-bromo-5-chloro-3-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAAZYYDQXYDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B3090379.png)









![9-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3090478.png)

![3h-Imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090491.png)

